![molecular formula C20H25NO6 B15101485 4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate](/img/structure/B15101485.png)
4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate is a synthetic organic compound that belongs to the class of coumarins Coumarins are a group of aromatic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Introduction of Substituents: The 4,8-dimethyl groups can be introduced through alkylation reactions using appropriate alkyl halides.
Coupling with Butanoic Acid Derivative: The final step involves the coupling of the chromen-2-one derivative with 4-[(tert-butoxycarbonyl)amino]butanoic acid using coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the ester linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be carried out to replace specific substituents with other functional groups, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antioxidant, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting specific enzymes involved in biological processes, such as kinases or proteases.
Receptor Binding: Binding to specific receptors on cell surfaces, modulating cellular signaling pathways.
Reactive Oxygen Species (ROS) Modulation: Influencing the production or scavenging of reactive oxygen species, thereby affecting oxidative stress and related pathways.
Comparison with Similar Compounds
Similar Compounds
- 4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]propanoate
- 4,8-dimethyl-2-oxo-2H-chromen-7-yl 3-[(tert-butoxycarbonyl)amino]butanoate
- 4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-[(benzyloxycarbonyl)amino]butanoate
Uniqueness
4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate is unique due to its specific substitution pattern and the presence of the tert-butoxycarbonyl (Boc) protecting group. This confers distinct chemical properties, such as increased stability and solubility, making it a valuable compound for various applications in research and industry.
Biological Activity
4,8-Dimethyl-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate is a synthetic compound belonging to the class of chromenone derivatives. Its unique structural features suggest potential biological activities that have garnered interest in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C24H29NO6, with a molecular weight of approximately 429.5 g/mol. The compound features a chromenone core with specific substitutions that enhance its biological interactions.
Research indicates that the biological activity of this compound may involve:
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties by modulating the activity of enzymes involved in microbial resistance.
- Anti-inflammatory Effects : The compound may interact with signaling pathways related to inflammation, potentially reducing inflammatory responses in various models.
Biological Activity Studies
Several studies have investigated the biological activities of similar chromenone derivatives, providing insights into the potential effects of this compound.
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Activity : In a study examining various coumarin derivatives, compounds similar to this compound demonstrated significant cytotoxicity against MCF-7 breast cancer cells. The compound's ability to induce apoptosis may be linked to its interaction with specific cellular receptors or enzymes involved in cell proliferation and survival.
- Inflammation Modulation : Another research effort focused on the anti-inflammatory properties of chromenone derivatives, highlighting their potential to inhibit pro-inflammatory cytokines and pathways. This suggests that the compound could be useful in treating inflammatory diseases by downregulating inflammatory mediators.
Future Directions
Ongoing research is essential to fully elucidate the mechanisms underlying the biological activities of this compound. Future studies should focus on:
- In Vivo Models : Conducting animal studies to assess the therapeutic efficacy and safety profile.
- Molecular Interactions : Utilizing techniques such as molecular docking and spectroscopy to explore binding affinities with target enzymes or receptors.
- Clinical Trials : Initiating clinical trials to evaluate its effectiveness in treating specific conditions such as cancer or inflammatory disorders.
Properties
Molecular Formula |
C20H25NO6 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
(4,8-dimethyl-2-oxochromen-7-yl) 4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C20H25NO6/c1-12-11-17(23)26-18-13(2)15(9-8-14(12)18)25-16(22)7-6-10-21-19(24)27-20(3,4)5/h8-9,11H,6-7,10H2,1-5H3,(H,21,24) |
InChI Key |
ZVVZBMIDAHPZBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)CCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.